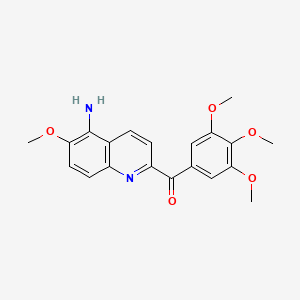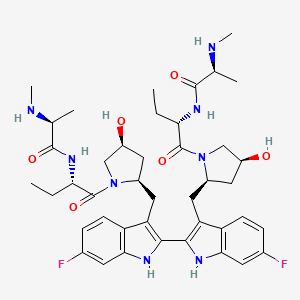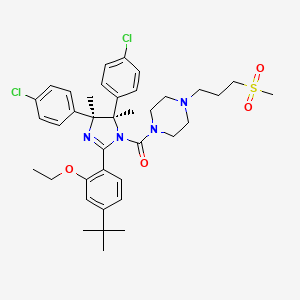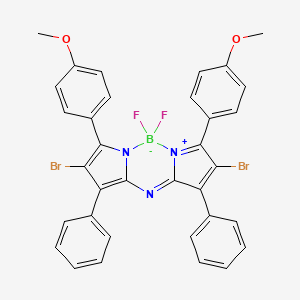
(5-Amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPT0B214 ist ein neuartiger synthetischer Mikrotubuli-Inhibitor, der eine signifikante Antitumoraktivität in menschlichen Tumorzellen zeigt. Er wirkt, indem er die Mikrotubuli-Dynamik stört, die für den mitotischen Fortschritt essentiell ist. Diese Verbindung hat in verschiedenen menschlichen Tumorzelllinien zytotoxische Aktivität gezeigt, indem sie stark an die Colchizin-Bindungsstelle des Tubulins bindet .
Vorbereitungsmethoden
Die Synthese von MPT0B214 beinhaltet die Herstellung von Aroylchinolon-Regioisomeren. Die spezifischen Syntheserouten und Reaktionsbedingungen sind in Forschungspublikationen detailliert beschrieben, beinhalten aber im Allgemeinen mehrere Schritte der organischen Synthese, einschließlich der Bildung von Schlüsselzwischenprodukten und der abschließenden Kupplungsreaktionen . Industrielle Produktionsmethoden würden wahrscheinlich die Skalierung dieser Syntheserouten beinhalten, während gleichzeitig die Reinheit und Ausbeute des Endprodukts sichergestellt werden.
Analyse Chemischer Reaktionen
MPT0B214 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Wechselwirkung mit Tubulin liegt. Es hemmt die Tubulinpolymerisation, indem es an die Colchizin-Bindungsstelle bindet, ähnlich wie andere Mikrotubuli-Inhibitoren wie Colchizin und Vinblastin . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gestörten Mikrotubuli-Strukturen, die zu einem Zellzyklusarrest und Apoptose in Tumorzellen führen .
Wissenschaftliche Forschungsanwendungen
MPT0B214 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere im Bereich der Krebsbehandlung. Es wurde gezeigt, dass es apoptotischen Zelltod über den Mitochondrien/Caspase-9-abhängigen Weg induziert . Dies macht es zu einem potenziellen Kandidaten für die Behandlung verschiedener Malignitäten, einschließlich multiresistenter Krebszelllinien . Zusätzlich hebt seine Fähigkeit, Zellen in der G2-M-Phase zu arretieren, bevor der Zelltod eintritt, sein Potenzial für die Untersuchung der Zellzyklusdynamik und des mitotischen Fortschreitens hervor .
Wirkmechanismus
Der Wirkmechanismus von MPT0B214 beinhaltet seine starke Bindung an die Colchizin-Bindungsstelle des Tubulins, die die Tubulinpolymerisation hemmt . Diese Störung der Mikrotubuli-Dynamik führt zu einem Zellzyklusarrest in der G2-M-Phase, gefolgt von apoptotischem Zelltod über den Mitochondrien/Caspase-9-abhängigen Weg . Die beteiligten molekularen Ziele und Pfade umfassen die Hochregulierung von Cyclin B1, die Dephosphorylierung von Cdc2, die Phosphorylierung von Cdc25C und die erhöhte Expression des mitotischen Markers MPM-2 .
Wissenschaftliche Forschungsanwendungen
MPT0B214 has a wide range of scientific research applications, particularly in the field of cancer treatment. It has been shown to induce apoptotic cell death through the mitochondria/caspase 9-dependent pathway . This makes it a potential candidate for treating various malignancies, including multidrug-resistant cancer cell lines . Additionally, its ability to arrest cells in the G2-M phase before cell death occurs highlights its potential in studying cell cycle dynamics and mitotic progression .
Wirkmechanismus
The mechanism of action of MPT0B214 involves its strong binding to the tubulin’s colchicine-binding site, which inhibits tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase, followed by apoptotic cell death through the mitochondria/caspase 9-dependent pathway . The molecular targets and pathways involved include the upregulation of cyclin B1, dephosphorylation of Cdc2, phosphorylation of Cdc25C, and elevated expression of the mitotic marker MPM-2 .
Vergleich Mit ähnlichen Verbindungen
MPT0B214 ähnelt anderen Mikrotubuli-Inhibitoren wie Colchizin und Vinblastin in seinem Wirkmechanismus . Es hat einzigartige Eigenschaften in seiner Fähigkeit gezeigt, Apoptose in multiresistenten Krebszelllinien zu induzieren . Dies macht es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen. Andere ähnliche Verbindungen umfassen Paclitaxel und Docetaxel, die ebenfalls Mikrotubuli angreifen, aber unterschiedliche Bindungsstellen und Wirkmechanismen haben .
Eigenschaften
CAS-Nummer |
1215208-65-3 |
|---|---|
Molekularformel |
C20H20N2O5 |
Molekulargewicht |
368.38 |
IUPAC-Name |
(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |
InChI-Schlüssel |
HBQYPNDXFXSVNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MPT0B214; MPT 0B214; MPT-0B214 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















